molecular formula C7H4BrF2N3 B13662734 2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine

2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B13662734
M. Wt: 248.03 g/mol
InChI Key: MUSVQUUMICYAIN-UHFFFAOYSA-N
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Description

2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine is a chemical compound with the molecular formula C6H3BrF2N2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine typically involves the bromination of a difluoromethyl-substituted pyrrolo[2,3-b]pyrazine precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyrazine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine is unique due to its specific ring structure and the presence of both bromine and difluoromethyl groups. This combination of features can impart distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C7H4BrF2N3

Molecular Weight

248.03 g/mol

IUPAC Name

2-bromo-5-(difluoromethyl)pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C7H4BrF2N3/c8-5-3-11-6-4(12-5)1-2-13(6)7(9)10/h1-3,7H

InChI Key

MUSVQUUMICYAIN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=NC=C(N=C21)Br)C(F)F

Origin of Product

United States

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